3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine
Overview
Description
3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a bromine atom, a methyl group, and a 1H-1,2,4-triazol-3-yl group
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety have been known to exhibit a broad range of biological activities . They have been found to interact with various receptors and enzymes, which could potentially be the targets of this compound.
Mode of Action
It is known that compounds containing the 1,2,4-triazole moiety can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds containing the 1,2,4-triazole moiety have been found to affect a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Compounds containing the 1,2,4-triazole moiety have been found to exhibit a variety of biological activities, which could potentially be the result of this compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine.
Bromination: The bromination of 2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine is carried out using bromine in an appropriate solvent such as acetic acid or dichloromethane. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced triazole derivatives.
Scientific Research Applications
3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
Materials Science: It is used in the development of advanced materials, including coordination polymers and metal-organic frameworks.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(1H-1,2,4-triazol-3-yl)pyridine: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-Bromo-2-methylpyridine:
6-(1H-1,2,4-Triazol-3-yl)pyridine: Lacks both the bromine atom and the methyl group, which may significantly alter its chemical properties and applications.
Uniqueness
3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine is unique due to the presence of both the bromine atom and the triazole ring, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
3-bromo-2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-5-6(9)2-3-7(12-5)8-10-4-11-13-8/h2-4H,1H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWLQUUYOPIWAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=NC=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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